BMT-090605

Description

Historical Context and Discovery Pathway of BMT-090605

BMT-090605 was identified within the context of research programs focused on discovering inhibitors of adapter protein-2 associated kinase 1 (AAK1). AAK1 is a kinase involved in clathrin-mediated endocytosis, a fundamental cellular process. The search for selective, small-molecule inhibitors of AAK1 suitable for in vivo studies led to the identification of compounds like BMT-090605. Current time information in Guayaquil, EC. This discovery pathway typically involves high-throughput screening of chemical libraries followed by lead optimization to enhance potency, selectivity, and desirable physicochemical properties for biological evaluation. Current time information in Guayaquil, EC. BMT-090605 was noted for possessing suitable characteristics, particularly for administration routes targeting the central nervous system. Current time information in Guayaquil, EC.glpbio.comnih.gov

Academic Rationale for Investigating BMT-090605 in Biological Systems

The primary academic rationale for investigating BMT-090605 stems from the biological significance of its primary target, AAK1. Research using genetic models, such as AAK1 knockout mice, has provided crucial insights. These studies demonstrated that the absence of AAK1 resulted in a reduced response in models of persistent pain, while acute pain responses remained normal. This finding suggested that inhibiting AAK1 could represent a novel therapeutic approach for conditions involving persistent pain, such as neuropathic pain.

BMT-090605 is characterized as a potent and selective inhibitor of AAK1, exhibiting an IC50 value of approximately 0.6 nM. While potent against AAK1, BMT-090605 also shows inhibitory activity against other kinases, albeit at significantly higher concentrations. It inhibits BMP-2-inducible protein kinase (BIKE) with an IC50 of 45 nM and Cyclin G-associated kinase (GAK) with an IC50 of 60 nM. This selectivity profile makes BMT-090605 a valuable tool for researchers to probe the specific roles of AAK1 in various biological processes, distinguishing them from the potential effects of inhibiting BIKE or GAK.

The kinase inhibition profile of BMT-090605 is summarized in the table below:

| Kinase | IC50 (nM) |

| AAK1 | 0.6 - 0.63 |

| BIKE | 45 |

| GAK | 60 |

Overview of Current Research Trajectories Involving BMT-090605

Current research involving BMT-090605 primarily focuses on exploring its biological activities, particularly its potential in models of neuropathic pain. Studies have demonstrated that BMT-090605 exhibits antinociceptive activity in animal models. Investigations into the mechanism of this effect suggest that the antinociception is mediated by the inhibition of AAK1 specifically within the spinal cord. glpbio.comnih.gov

Research using intrathecal administration of BMT-090605 in rat models of chronic constriction injury (CCI) has shown a dose-dependent reduction in thermal hyperalgesia. glpbio.comnih.gov Exposure measurements in these studies indicated that measurable levels of BMT-090605 were present in the lumbar spinal cord, while brain and plasma levels were significantly lower. glpbio.com This localized exposure supports the hypothesis that the observed antinociceptive effect is due to spinal AAK1 inhibition. Further mechanistic studies have explored the link between AAK1 inhibition and alpha2 adrenergic signaling, suggesting this pathway plays a role in the antinociceptive action of AAK1 inhibitors.

The research trajectory for BMT-090605 is thus centered on validating AAK1 as a target for pain and understanding the precise mechanisms by which its inhibition, particularly in the spinal cord, leads to pain relief in preclinical models.

Structure

3D Structure

Properties

CAS No. |

1551403-51-0 |

|---|---|

Molecular Formula |

C21H24N4O2 |

Molecular Weight |

364.45 |

IUPAC Name |

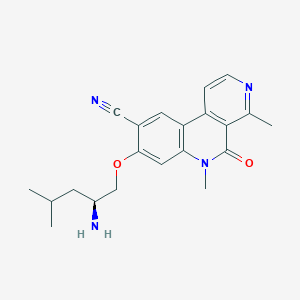

8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile |

InChI |

InChI=1S/C21H24N4O2/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4/h5-6,8-9,12,15H,7,11,23H2,1-4H3/t15-/m0/s1 |

InChI Key |

NQXBZPJVVGIFBJ-HNNXBMFYSA-N |

SMILES |

CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OCC(CC(C)C)N)C#N)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMT090605; BMT 090605; BMT-090605 |

Origin of Product |

United States |

Molecular Mechanisms of Action for Bmt 090605

Identification and Validation of Primary Molecular Targets for BMT-090605

Research has pinpointed Adaptor-Associated Kinase 1 (AAK1) as the primary molecular target of BMT-090605. Further investigations have also characterized its effects on secondary kinase targets, revealing a profile of a selective but multi-targeted inhibitor.

BMT-090605 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a significant role in clathrin-mediated endocytosis. patsnap.com This process is vital for the internalization of molecules from the cell surface, and its modulation by AAK1 inhibition is a key area of therapeutic research. patsnap.comsemanticscholar.org

In biochemical assays, BMT-090605 demonstrates high potency against AAK1. medchemexpress.comprobechem.com Studies have consistently determined its half-maximal inhibitory concentration (IC50) to be approximately 0.6 nM. medchemexpress.comprobechem.comglpbio.comabmole.commedchemexpress.cominvivochem.com This low nanomolar potency highlights the strong affinity of BMT-090605 for its primary target in a controlled, cell-free environment.

The inhibitory activity of BMT-090605 has been confirmed within intact cellular systems. In cellular assays, BMT-090605 exhibits an IC50 value of 0.63 ± 0.39 nM for AAK1, indicating that it effectively penetrates cell membranes and inhibits its target in a more complex biological context. glpbio.comresearchgate.net

While highly potent against AAK1, BMT-090605 also displays inhibitory activity against other related kinases, specifically BMP-2-Inducible Protein Kinase (BIKE) and Cyclin G-Associated Kinase (GAK). probechem.com However, its potency against these secondary targets is notably weaker than for AAK1. probechem.com

BMT-090605 weakly inhibits BIKE, a kinase structurally related to AAK1 that is involved in processes such as osteoblast differentiation. semanticscholar.orgmedchemexpress.com The reported IC50 value for the inhibition of BIKE by BMT-090605 is 45 nM. medchemexpress.comglpbio.comabmole.commedchemexpress.cominvivochem.com

GAK, another serine/threonine kinase that shares functions with AAK1 in clathrin-mediated transport, is also a secondary target of BMT-090605. semanticscholar.orgmedchemexpress.com The compound inhibits GAK with an IC50 value of 60 nM. medchemexpress.comglpbio.comabmole.commedchemexpress.cominvivochem.com

Inhibitory Activity of BMT-090605

| Target Kinase | Assay Type | IC50 Value (nM) |

|---|---|---|

| AAK1 | In Vitro | 0.6 medchemexpress.comprobechem.comglpbio.comabmole.commedchemexpress.cominvivochem.com |

| AAK1 | Cellular | 0.63 glpbio.cominvivochem.comresearchgate.net |

| BIKE | In Vitro | 45 medchemexpress.comglpbio.comabmole.commedchemexpress.cominvivochem.com |

Table of Compounds

| Compound Name | Full Name |

|---|---|

| BMT-090605 | (S)-8-((2-Amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c] medchemexpress.comprobechem.comnaphthyridine-9-carbonitrile medkoo.com |

| AAK1 | Adaptor-Associated Kinase 1 |

| BIKE | BMP-2-Inducible Protein Kinase |

Methodologies for Molecular Target Identification and Validation for BMT-090605

The identification and validation of AAK1 as the molecular target of BMT-090605 have been underpinned by a combination of genetic, biochemical, and cellular methodologies.

Initial target discovery efforts that paved the way for the development of AAK1 inhibitors involved large-scale phenotypic screening of mouse knockout lines. A knockout of the AAK1 gene was found to produce a significant reduction in persistent pain responses, highlighting AAK1 as a promising therapeutic target for neuropathic pain. nih.gov

Subsequent development of small molecule inhibitors, including BMT-090605, relied on a variety of screening and validation techniques:

High-Throughput Screening (HTS): Pharmaceutical companies identified initial lead compounds with AAK1 inhibitory activity by screening large chemical libraries in biochemical assays. nih.gov

Lead Optimization: A focused medicinal chemistry effort was undertaken to improve the potency, selectivity, and pharmacokinetic properties of the initial hits, leading to the development of compounds like BMT-090605. researchgate.net

In Vitro Kinase Assays: The potency of BMT-090605 was quantified using in vitro kinase assays. These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified AAK1, typically by assessing the phosphorylation of a model substrate. BMT-090605 was found to have a half-maximal inhibitory concentration (IC50) of 0.6 nM against AAK1. medchemexpress.comglpbio.commedchemexpress.comabmole.com

Cellular Assays: To confirm the activity of BMT-090605 in a cellular context, assays were performed using cells engineered to overexpress AAK1. In these cellular systems, BMT-090605 demonstrated a cellular IC50 of 0.63 ± 0.39 nM for AAK1. glpbio.com The key substrate of AAK1 in cells is the μ2 subunit of the adaptor protein 2 (AP2) complex, and the inhibition of μ2 phosphorylation is a crucial indicator of target engagement.

Kinobeads-Based Screening: This chemical proteomics approach has been utilized to identify the targets of kinase inhibitors. The technology involves immobilizing a kinase inhibitor on beads and exposing them to cell lysates to identify interacting kinases. This methodology was used to identify a novel AAK1 inhibitor, TIM-098a, demonstrating its utility in target identification and selectivity profiling. nih.gov

Downstream Signaling Pathway Elucidation Mediated by BMT-090605

The inhibition of AAK1 by BMT-090605 instigates a cascade of downstream signaling events. While AAK1's primary role is in endocytosis, its inhibition has been shown to modulate several key signaling pathways.

Investigation of Other Kinase Cascade Alterations Induced by BMT-090605

While BMT-090605 is a highly selective inhibitor of AAK1, it does exhibit some activity against other members of the Numb-associated kinase (NAK) family, to which AAK1 belongs.

| Kinase | IC50 (nM) |

|---|---|

| AAK1 | 0.6 |

| BIKE (BMP-2-inducible protein kinase) | 45 |

| GAK (Cyclin G-associated kinase) | 60 |

Beyond the NAK family, AAK1 itself is implicated in the regulation of several other kinase cascades:

WNT Signaling: AAK1 has been identified as a negative regulator of the WNT signaling pathway by promoting the clathrin-mediated endocytosis of the LRP6 receptor. Pharmacological inhibition of AAK1 can, therefore, lead to the activation of WNT signaling. nih.gov

Notch Signaling: AAK1 is a positive regulator of the Notch pathway. It directly interacts with the active form of Notch and stabilizes it, acting as an adaptor for its interaction with components of the clathrin-mediated endocytosis machinery. semanticscholar.org

NF-κB Signaling: AAK1 participates in the NF-κB signaling pathway by mediating the interaction of IKBα with inhibitors to form a trimeric complex, which is a key step in NF-κB activation. researchgate.net

Cyclic AMP-Dependent CDK16 Signal Pathway: AAK1 plays a role in the cyclic AMP-dependent CDK16 signal pathway, which is involved in regulating the phosphorylation of PRC1 in lung cancer cells. researchgate.net

Analysis of Second Messenger System Modulation by BMT-090605

Direct studies on the modulation of second messenger systems by BMT-090605 are not extensively available in the public domain. However, based on its mechanism of action, some inferences can be drawn.

The functional link between AAK1 inhibition and the α2 adrenergic pathway is of particular relevance here. Alpha-2 adrenergic receptors are G protein-coupled receptors (GPCRs) that are typically coupled to the Gαi subunit. nih.gov Activation of Gαi-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). abmole.com Given that the effects of AAK1 inhibitors are blocked by α2 adrenergic antagonists, it is plausible that the downstream effects of BMT-090605 involve a modulation of the cAMP pathway, although this is an indirect effect mediated by the α2 adrenergic system.

There is no direct evidence to suggest that BMT-090605 significantly modulates other major second messenger systems such as cyclic GMP (cGMP), the inositol (B14025) triphosphate (IP3)/diacylglycerol (DAG) pathway, or intracellular calcium (Ca2+) levels.

Allosteric Regulation Versus Orthosteric Binding Mechanisms of BMT-090605

While there is no definitive published study that explicitly characterizes the binding mode of BMT-090605 as either allosteric or orthosteric, the available evidence for other AAK1 inhibitors strongly suggests an orthosteric binding mechanism.

Enzymatic studies of a structurally related AAK1 inhibitor, LP-935509, have shown that it is competitive with ATP. researchgate.net ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase domain, which is the orthosteric site. This mode of inhibition is common for a vast number of kinase inhibitors. Given that BMT-090605 is also a potent kinase inhibitor developed from similar screening and optimization programs, it is highly probable that it also functions as an ATP-competitive, and therefore orthosteric, inhibitor of AAK1.

Computational and Structural Biology Insights into BMT-090605-Target Binding

Detailed computational and structural biology studies specifically for BMT-090605 are not widely available. However, the crystal structure of the AAK1 kinase domain in complex with other small-molecule inhibitors has been solved, providing valuable insights into the binding site and the nature of inhibitor interactions.

The crystal structure of AAK1 in complex with the inhibitor K252a reveals a typical bi-lobal kinase domain structure. researchgate.net The inhibitor binds in the ATP-binding pocket, forming key hydrogen bonds with hinge region residues, a characteristic feature of orthosteric kinase inhibitors. For instance, the X-ray crystal structure of AAK1 with another inhibitor showed that the oxazole (B20620) ring nitrogen of the inhibitor forms a hydrogen bond with the backbone NH of Cys129 in the hinge region. researchgate.net

These existing structures provide a robust framework for understanding how potent and selective inhibitors like BMT-090605 likely bind to AAK1. It can be inferred that BMT-090605 also occupies the ATP-binding site, making specific interactions with key residues that determine its high affinity and selectivity for AAK1 over other kinases. The development of such inhibitors is often guided by structure-based drug design, which utilizes computational docking and modeling based on the known crystal structure of the target protein.

Cellular and Subcellular Pharmacodynamics of Bmt 090605

Cellular Uptake, Efflux, and Intracellular Distribution of BMT-090605

Carrier-Mediated Transport Mechanisms of BMT-090605

There is no available information to describe the specific carrier proteins or transport mechanisms involved in the cellular uptake and efflux of BMT-090605.

Subcellular Localization of BMT-090605 and its Primary Targets

While the primary molecular target is identified as AAK1 kinase, specific details on the subcellular compartments where BMT-090605 accumulates to interact with this target are not documented.

BMT-09060S's Impact on Fundamental Cellular Processes (Mechanistic Focus)

Modulation of Cell Proliferation and Viability by BMT-090605

No studies detailing the effect of BMT-090605 on cell proliferation and viability have been found.

Induction of Apoptosis and Necroptosis Pathways by BMT-090605

Information regarding the induction of apoptotic or necroptotic pathways by BMT-090605 is not available.

Influence on Cellular Differentiation and Morphogenesis by BMT-090605

There is no research available on the influence of BMT-090605 on cellular differentiation and morphogenesis.

Effects on Cell Migration and Invasion by BMT-090605

No studies were found that investigated the influence of BMT-090605 on the migratory or invasive capacity of cells.

Gene Expression and Proteomic Profiling in Response to BMT-090605

Transcriptomic Alterations Induced by BMT-090605

There is no available data from techniques such as RNA sequencing or microarray analysis that detail changes in gene expression following cellular exposure to BMT-090605.

Quantitative Proteomic Analysis of BMT-090605 Effects

No research has been published that utilized quantitative proteomic methods, such as mass spectrometry, to analyze global changes in protein expression in response to BMT-090605.

Post-Translational Modifications Affected by BMT-090605

There is no information available regarding the impact of BMT-090605 on post-translational modifications of proteins, such as phosphorylation, ubiquitination, or acetylation.

Preclinical in Vitro Research Methodologies and Mechanistic Findings of Bmt 090605

High-Throughput Screening (HTS) Approaches for BMT-090605 Discovery and Characterization

BMT-090605 was identified through a comprehensive high-throughput screening (HTS) campaign designed to discover novel inhibitors of AAK1, a kinase implicated in neuropathic pain. This initial large-scale screening was followed by a focused lead optimization process to enhance potency and selectivity, ultimately leading to the identification of BMT-090605.

Assay Development and Validation for BMT-090605 Screening

While specific details of the primary HTS assay format used for the initial discovery of the chemical series leading to BMT-090605 are not extensively detailed in publicly available literature, the process would have involved the development and validation of a robust assay suitable for screening a large compound library. This typically includes ensuring the assay has a significant signal-to-background ratio, is reproducible, and is stable under the screening conditions to reliably identify compounds that interact with the AAK1 target.

Hit Identification and Prioritization for BMT-090605

Following the primary HTS, a hit-to-lead optimization effort was undertaken. This process involves prioritizing initial "hits" based on several criteria, including potency, selectivity, and physicochemical properties. For the development of BMT-090605, this prioritization led to the selection of a potent and selective AAK1 inhibitor with suitable characteristics for further investigation. The specific prioritization cascade and criteria that distinguished BMT-090605 from other initial hits have not been publicly disclosed.

Functional Assays for BMT-090605 Activity Characterization

A variety of functional assays were employed to characterize the inhibitory activity and cellular effects of BMT-090605, confirming its potency and mechanism of action.

Biochemical Kinase Assays for BMT-090605 Inhibition

Biochemical assays were central to determining the direct inhibitory effect of BMT-090605 on its primary target, AAK1, as well as other related kinases. These assays measure the ability of the compound to inhibit the enzymatic activity of the purified kinase.

BMT-090605 was found to be a highly potent inhibitor of AAK1, with a half-maximal inhibitory concentration (IC50) of 0.6 nM . nih.goveurekalert.orgmdpi.com Further profiling against related kinases demonstrated its selectivity. The compound also inhibits BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) with IC50 values of 45 nM and 60 nM , respectively. nih.goveurekalert.orgmdpi.com

| Kinase Target | IC50 (nM) |

|---|---|

| AAK1 | 0.6 |

| BIKE | 45 |

| GAK | 60 |

Cell-Based Functional Assays for BMT-090605 Effects

To understand the activity of BMT-090605 within a cellular context, cell-based assays were conducted. These assays are crucial for confirming that the compound can penetrate cell membranes and inhibit the target kinase in a more physiologically relevant environment.

A key cell-based assay involved the use of human embryonic kidney (HEK293F) cells. nih.gov In this system, AAK1 was transiently expressed along with its substrate, the adaptor protein 2 (AP-2). nih.gov The efficacy of BMT-090605 was determined by its ability to inhibit the phosphorylation of the μ2 subunit of AP-2, a direct downstream target of AAK1. The extent of this inhibition was quantified using Western blotting. nih.gov These studies established a cellular IC50 of 0.63 ± 0.39 nM for BMT-090605 against AAK1, demonstrating its potent activity in an intact cellular system. nih.gov

Advanced Cellular Models for BMT-090605 Research

To date, there is no publicly available research detailing the use of advanced cellular models, such as induced pluripotent stem cell (iPSC)-derived neurons or organoids from patients with neuropathic pain, in the preclinical in vitro evaluation of BMT-090605. Such models could provide deeper insights into the compound's efficacy and mechanism of action in a more disease-relevant context.

3D Spheroid and Organoid Models in BMT-090605 Studies

To date, publicly available research has not detailed the use of 3D spheroid or organoid models in the preclinical in vitro evaluation of BMT-090605. These advanced cell culture systems, which more closely mimic the complex three-dimensional microenvironment of tissues, could provide further insights into the compound's efficacy and cellular effects in a more physiologically relevant context. Future studies employing these models could be valuable for expanding the understanding of BMT-090605's biological activity.

Co-culture Systems for Intercellular Interaction Analysis with BMT-090605

There is currently no published data on the use of co-culture systems to investigate the effects of BMT-090605 on intercellular interactions. Co-culture models, which involve the simultaneous cultivation of two or more different cell types, are particularly useful for studying the influence of a compound on cell-cell communication and the tumor microenvironment. As AAK1 is involved in processes that can influence cellular interactions, future research utilizing co-culture systems could offer a deeper understanding of the broader biological impact of BMT-090605.

Primary Cell Culture and Tissue Slice Models for BMT-090605 Research

Specific studies employing primary cell cultures or tissue slice models to investigate the activity of BMT-090605 have not been reported in the available scientific literature. These models, which utilize cells taken directly from living tissue or thin sections of intact tissue, can offer a more translational perspective on a compound's effects compared to immortalized cell lines. The application of such models in future research would be beneficial for validating the preclinical findings for BMT-090605 in a system that more closely represents the in vivo environment.

Quantitative Analysis and Modeling of BMT-090605 In Vitro Data

While inhibitory concentrations (IC50 values) from in vitro assays have been determined for BMT-090605, detailed quantitative analysis and mathematical modeling of these data are not extensively described in the public domain. Such analyses could be employed to build predictive models of the compound's behavior, optimize experimental designs, and gain a more comprehensive understanding of its kinase selectivity and mechanism of action.

In Vitro Inhibitory Activity of BMT-090605

| Kinase Target | Assay Type | IC50 (nM) |

| AAK1 | Enzymatic | 0.6 |

| AAK1 | Cellular (HEK293) | 0.63 |

| BIKE | Enzymatic | 45 |

| GAK | Enzymatic | 60 |

Preclinical in Vivo Research Models and Mechanistic Pharmacodynamics of Bmt 090605

Selection and Justification of Animal Models for BMT-090605 Research

The selection of appropriate animal models for BMT-090605 research is based on their ability to mimic aspects of the human condition targeted, in this case, neuropathic pain, and to facilitate the investigation of the compound's specific molecular target, AAK1 nih.govnih.govnih.govsctimst.ac.in.

Neuropathic pain models are essential for evaluating the potential analgesic effects of BMT-090605. The Chronic Constriction Injury (CCI) model in rats is a widely used and well-characterized model that replicates key features of chronic neuropathic pain in humans, such as thermal hyperalgesia and mechanical allodynia medchemexpress.comnih.govwindows.netresearchgate.netmedchemexpress.eu. This model involves loosely ligating the sciatic nerve, leading to nerve damage and the development of persistent pain behaviors windows.net. Studies using the CCI model have shown that intrathecal administration of BMT-090605 causes a dose-dependent reduction in thermal hyperalgesia in affected animals nih.govresearchgate.netresearchgate.net. The efficacy observed with a high dose of BMT-090605 (3 µ g/rat ) was comparable to that of intrathecal clonidine (B47849) (3 µ g/rat ), a known analgesic nih.govresearchgate.net.

Genetically modified animal models, such as AAK1 knockout mice, play a vital role in validating the therapeutic target of BMT-090605. AAK1 knockout mice exhibit a phenotype that supports the role of AAK1 in pain processing researchgate.net. These mice show a normal response in acute pain assays but a significantly reduced response to persistent pain researchgate.net. Furthermore, AAK1 knockout mice fail to develop tactile allodynia following spinal nerve ligation (SNL), another model of neuropathic pain researchgate.net. These findings in AAK1 knockout mice provide genetic evidence that inhibiting AAK1 is a viable approach for treating neuropathic pain, thereby justifying the investigation of selective AAK1 inhibitors like BMT-090605 researchgate.netgenecards.org.

Systemic Effects of BMT-090605 on Physiological Homeostasis (Mechanistic Insights)

Neurobiological Effects of BMT-090605 Beyond Antinociception

While BMT-090605 is recognized for its antinociceptive properties, mediated through AAK1 inhibition in the spinal cord, its neurobiological effects may extend to other areas. medchemexpress.com Research into the broader impact of AAK1 inhibition or potential off-target effects of BMT-090605 could reveal influences on other neural pathways or functions. For instance, AAK1 is involved in endocytosis, a process critical for synaptic function and neurotransmission. Therefore, modulating AAK1 activity with BMT-090605 could potentially influence these processes, although specific findings beyond antinociception require further investigation.

Advanced Imaging Techniques for In Vivo BMT-090605 Research (Distribution & Target Engagement)

Advanced imaging techniques are crucial for understanding the in vivo behavior of pharmaceutical compounds like BMT-090605, including their distribution within tissues and engagement with their intended targets. Techniques such as fluorescence imaging, nuclear imaging with radiolabeled compounds, and potentially MRI could be employed to visualize the compound's journey in live animals. ntno.orgfrontiersin.orgresearchgate.netnih.govnih.gov These methods allow for non-invasive tracking of the compound over time, providing insights into its pharmacokinetic profile and how it reaches its sites of action. frontiersin.orgresearchgate.net

Evaluating target engagement in vivo often involves demonstrating that the compound not only reaches the target tissue but also interacts with the specific molecular target (e.g., AAK1) in a way that elicits a biological effect. This can be challenging and may require specialized imaging probes or techniques that can detect the compound bound to its target or measure downstream effects of target modulation.

Localized Distribution Studies of BMT-090605 in the Spinal Cord

Given BMT-090605's identified mechanism of action involving AAK1 inhibition in the spinal cord to produce antinociception, localized distribution studies focusing on this specific tissue are particularly relevant. medchemexpress.com Imaging techniques could be used to confirm that systemically administered BMT-090605 or its metabolites successfully cross the blood-brain barrier and accumulate in the spinal cord tissue. nih.govtmc.edumdpi.com

Studies could aim to determine the concentration of BMT-090605 in different regions of the spinal cord (e.g., dorsal horn, ventral horn) and correlate this distribution with observed pharmacological effects. tmc.edu The spinal cord has a complex anatomical structure with distinct regions responsible for processing sensory and motor information. tmc.edu Understanding the precise localization of BMT-090605 within these regions can provide valuable insights into its mechanism of action and potential for targeted therapies. Imaging could potentially reveal if the compound preferentially accumulates in areas rich in AAK1 or in neuronal circuits involved in pain signaling.

While specific data tables detailing the in vivo distribution of BMT-090605 were not found in the provided search results, future research utilizing advanced imaging modalities would be essential to generate such data and further elucidate the compound's pharmacodynamics in the spinal cord and potentially other tissues.

Structure Activity Relationships Sar and Design Principles of Bmt 090605 Analogs

Identification of Key Pharmacophoric Features of BMT-090605 for AAK1, BIKE, and GAK

The inhibitory activity of BMT-090605 against AAK1, BIKE, and GAK suggests shared binding interactions within the kinase domains of these proteins. AAK1, BIKE, and GAK belong to the Numb-associated kinase (NAK) family, sharing notable sequence similarity in their kinase domains, particularly between AAK1 and BIKE (77% amino acid identity in the kinase domain). nih.govresearchgate.net This similarity in the ATP-binding site is likely responsible for the observed cross-reactivity of BMT-090605 and its analogs across these kinases. nih.gov

While specific detailed pharmacophore models for BMT-090605 binding to each of these kinases are not extensively detailed in the provided search results, the potent inhibition of AAK1 (nanomolar range) compared to BIKE and GAK (nanomolar to sub-micromolar range) indicates key structural features within BMT-090605 that confer higher affinity and selectivity for AAK1. medchemexpress.commedchemexpress.comglpbio.combiosschina.comtargetmol.com The binding is understood to occur at the ATP-binding site of the kinases. thesgc.org

Rational Design and Synthesis of BMT-090605 Derivatives

Rational design and synthesis of BMT-090605 derivatives are driven by the goal of optimizing potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. ugent.beescholarship.orgmdpi.com This process typically involves modifying the core structure of BMT-090605 to enhance favorable interactions with the target kinase (AAK1) while minimizing interactions with off-targets (BIKE, GAK, and others). Structure-based rational molecular design, informed by the structural analysis of kinase domains and inhibitor binding, plays a crucial role in this process. nih.govresearchgate.net

Although detailed synthetic routes for specific BMT-090605 derivatives are not provided in the search results, the general approach involves chemical synthesis to produce analogs with targeted structural modifications. mdpi.comresearchgate.net These modifications can include alterations to the substituents on the core scaffold, aiming to explore the chemical space around the key pharmacophoric features identified for kinase binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for BMT-090605 Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate chemical structure with biological activity. For the BMT-090605 series, QSAR modeling would involve analyzing a set of derivatives with known inhibitory activities against AAK1, BIKE, and GAK. By identifying statistical relationships between structural descriptors and biological potency, QSAR models can help to:

Elucidate the key structural features that influence potency and selectivity.

Predict the activity of new, unsynthesized analogs.

Guide the design of future synthesis efforts towards compounds with improved properties.

Fragment-Based Ligand Discovery and BMT-090605 Scaffold Optimization

Fragment-Based Ligand Discovery (FBLD) is an approach that identifies small molecular fragments that bind weakly to a target protein and then grows or links these fragments to develop higher-affinity lead compounds. gu.sejubilantbiosys.commdpi.complos.org This method can be complementary to traditional high-throughput screening and rational design.

For BMT-090605, FBLD could be applied to identify novel fragments that bind to different regions within the ATP-binding site or to allosteric sites on AAK1, BIKE, or GAK. jubilantbiosys.comdomainex.co.uk These fragments could then serve as starting points for developing new chemical series or for optimizing the existing BMT-090605 scaffold. By understanding how fragments interact with the target proteins through techniques like X-ray crystallography or computational methods, researchers can rationally design modifications to the BMT-090605 structure to improve binding affinity and selectivity. jubilantbiosys.complos.org The optimization process involves elaborating the fragments or linking multiple fragments together to create more potent inhibitors. gu.sedomainex.co.uk

Computational Chemistry Approaches to BMT-090605 Design

Computational chemistry plays a significant role in the design and optimization of compounds like BMT-090605 by providing insights into their interactions with target proteins at the molecular level. cmb.ac.lklu.sechemrxiv.org

Molecular Docking and Scoring for BMT-090605 Ligands and Analogs

Molecular docking is a widely used computational technique to predict the binding orientation (pose) and affinity of a small molecule ligand within the binding site of a target protein. medchemexpress.commdpi.com For BMT-090605 and its analogs, molecular docking studies with AAK1, BIKE, and GAK can help to:

Predict how these molecules bind to the ATP-binding site.

Identify key amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com

Estimate the binding energy using scoring functions, allowing for the ranking of different analogs based on their predicted affinity. mdpi.com

Docking studies can guide the design of new analogs by suggesting modifications that are likely to improve interactions with the target protein. mdpi.com

Molecular Dynamics Simulations of BMT-090605-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. medchemexpress.comescholarship.org Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event.

For BMT-090605-kinase complexes (AAK1, BIKE, GAK), MD simulations can offer valuable insights into:

The stability of the binding pose predicted by docking.

The conformational changes in the protein induced by ligand binding.

The dynamics of hydrogen bonds and other interactions.

The role of water molecules in the binding site.

Synthetic Methodologies for Bmt 090605 and Its Analogs Academic Perspective

Novel Synthetic Routes and Strategies for BMT-090605 Core Structure

The development of novel synthetic routes and strategies for complex molecules like BMT-090605 is a fundamental aspect of academic organic chemistry. Such research aims to improve efficiency, yield, purity, and sustainability compared to existing methods. While the specific novel routes for the BMT-090605 core structure beyond those referenced in the supplemental materials of Kostich et al. (2016) nih.govnih.gov are not detailed in the provided search results, the broader academic landscape consistently explores new approaches for synthesizing heterocyclic compounds and complex molecular architectures caymanchem.comnih.govnih.gov. These efforts often involve the design of innovative reaction sequences, the use of new reagents or catalysts, and the optimization of reaction conditions to overcome synthetic challenges.

Stereoselective Synthesis of BMT-090605 Enantiomers/Diastereomers

The chemical structure of BMT-090605 includes a stereocenter, as indicated by the (S) designation in its IUPAC name jkchemical.com. This highlights the importance of stereoselective synthesis in its preparation. Stereoselective synthesis, the controlled creation of a specific stereoisomer, is a critical area of academic research due to the often-different biological activities of enantiomers and diastereomers. While the specific stereoselective methods employed for the synthesis of the (S)-enantiomer of BMT-090605 are not explicitly detailed in the provided search results but are referenced in the supplemental materials by Kostich et al. nih.govnih.gov, academic research in this field explores various strategies. These include asymmetric catalysis, the use of chiral auxiliaries, and the application of chiral pool synthesis to achieve high levels of stereocontrol. Methods for the stereoselective synthesis of various organic compounds, including those with alkene functionalities or complex heterocyclic systems, are continuously being developed nih.gov.

Late-Stage Functionalization and Diversification of BMT-090605 Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in academic synthesis and medicinal chemistry that allows for the introduction of functional groups or modifications to complex molecular scaffolds at a late stage of the synthesis. This approach facilitates the rapid generation of diverse analogs from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies and the exploration of chemical space. While the specific application of late-stage functionalization to the BMT-090605 scaffold is not detailed in the provided search results, the existence of several BMT-090605 analogs nih.govnih.gov suggests that diversification strategies have been employed. Academic research in LSF focuses on developing highly selective reactions that can tolerate the complexity of advanced intermediates. Examples in the literature demonstrate the utility of LSF for modifying complex molecules and creating novel conjugates.

Advanced Analytical and Bioanalytical Techniques for Bmt 090605 Research

Mass Spectrometry-Based Methods for BMT-090605 Target Identification and Metabolomics

Mass spectrometry (MS) serves as a cornerstone in drug discovery, offering powerful tools for identifying a compound's molecular target, its binding partners, and its effects on cellular metabolism. nih.govresearchgate.net For a selective inhibitor like BMT-090605, MS-based approaches are critical for confirming its interaction with AAK1 and understanding its broader biological impact.

Proteomics Approaches for BMT-090605 Binding Partners

Chemical proteomics is a powerful strategy to identify the direct binding partners of a small molecule within a complex biological sample. okayama-u.ac.jpeurekalert.org A common method involves immobilizing the inhibitor on a solid support, such as sepharose beads, to create a probe (a technique often referred to as Kinobeads). eurekalert.orgresearchgate.netparkinsonsnewstoday.com This probe is then incubated with cell or tissue lysates. Proteins that bind to the inhibitor are "pulled down" and subsequently identified using mass spectrometry. researchgate.net

In the context of AAK1 inhibitor research, this approach has been successfully used to identify AAK1 as a target for other compounds. researchgate.netdoaj.org For BMT-090605, a similar strategy would be employed to:

Confirm AAK1 as the primary target: By demonstrating its specific binding to an immobilized BMT-090605 probe.

Identify off-target kinases: This helps in assessing the selectivity of BMT-090605 and predicting potential side effects. researchgate.net

Discover novel binding partners: Uncovering previously unknown protein interactions could reveal new biological functions and mechanisms of action.

This technique provides high confidence in target engagement directly within a physiological context. okayama-u.ac.jp

Metabolomics Signatures Induced by BMT-090605

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. By comparing the metabolic profiles of cells or tissues treated with BMT-090605 against untreated controls, researchers can identify metabolic pathways that are altered as a result of AAK1 inhibition. AAK1 is involved in critical cellular processes like clathrin-mediated endocytosis, which impacts receptor trafficking and signaling. patsnap.com Disrupting this process can have downstream effects on cellular metabolism.

Untargeted metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) would allow for the detection and relative quantification of hundreds to thousands of metabolites. childrenscolorado.org Identifying significant changes in specific metabolites or pathways could:

Elucidate the functional consequences of AAK1 inhibition.

Discover novel biomarkers to monitor the biological activity of BMT-090605 in preclinical models.

Reveal unexpected mechanisms of action or toxicity.

While specific metabolomics studies on BMT-090605 have not been detailed in publicly available literature, this approach remains a vital tool for understanding the compound's systems-level effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy for BMT-090605 Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying molecular interactions in solution at an atomic level. acs.org For the BMT-090605/AAK1 interaction, NMR can provide detailed insights into the binding mechanism and the structural changes induced in the kinase upon inhibitor binding. nih.govnih.gov

Key applications include:

Binding Site Mapping: By using isotopically labeled AAK1 (e.g., with ¹⁵N or ¹³C), researchers can monitor changes in the chemical shifts of specific amino acid residues upon titration with BMT-090605. acs.org Residues showing significant perturbations are identified as being part of, or affected by, the inhibitor binding site.

Conformational Analysis: Kinases are dynamic enzymes that exist in different conformational states (e.g., active and inactive). nih.gov NMR can be used to monitor how an inhibitor like BMT-090605 shifts this conformational equilibrium, providing critical information on its mechanism of inhibition. nih.gov

Structural Studies: For smaller protein domains, NMR can be used to determine the high-resolution three-dimensional structure of the BMT-090605-AAK1 complex in solution.

These studies complement static structural methods like X-ray crystallography by providing information on the dynamics of the interaction. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of BMT-090605 Complexes

High-resolution structural data is invaluable for understanding how an inhibitor achieves its potency and selectivity. X-ray crystallography has been instrumental in the development of AAK1 inhibitors by providing detailed snapshots of how they bind to the kinase's active site. nih.govresearchgate.net

Although the specific crystal structure of BMT-090605 in complex with AAK1 is not publicly available, structures of other inhibitors bound to AAK1 reveal key interactions that are likely conserved. nih.govresearchgate.net These studies show that inhibitors typically form critical hydrogen bonds with the "hinge region" of the kinase domain (e.g., with residues like Cys129). nih.gov Additionally, hydrophobic interactions with a lipophilic pocket in the P-loop region contribute to binding affinity and selectivity. nih.gov Obtaining a crystal structure of the BMT-090605-AAK1 complex would be a primary goal to visualize its precise binding mode and rationalize its high potency.

Cryo-electron microscopy (Cryo-EM) is an emerging technique for determining the structure of large protein complexes. While X-ray crystallography is well-suited for the isolated kinase domain, Cryo-EM could potentially be used to study the structure of full-length AAK1 in complex with its binding partners, such as the AP2 complex, and to see how BMT-090605 binding affects this larger assembly. To date, no Cryo-EM studies of AAK1 have been reported.

Advanced Chromatography and Separation Techniques for BMT-090605 Quantification in Research Matrices (e.g., HPLC)

Robust analytical methods are essential for quantifying the concentration of a drug candidate in various biological samples (e.g., plasma, spinal cord tissue) to study its pharmacokinetics and pharmacodynamics. High-Performance Liquid Chromatography (HPLC), often coupled with a detector like a diode-array detector (DAD) or a mass spectrometer (MS), is the gold standard for this application. nih.govuu.nlscilit.com

A typical HPLC method for an AAK1 inhibitor like BMT-090605 would involve:

Sample Preparation: A simple extraction, such as protein precipitation, from the biological matrix. uu.nlnih.gov

Chromatographic Separation: Using a reverse-phase column (e.g., C18) to separate the compound from endogenous matrix components. nih.govacs.org

Detection and Quantification: Measuring the compound's concentration against a standard curve.

For example, a published method for other aryl amide AAK1 inhibitors utilized a C18 column with a methanol/water mobile phase. acs.org Such methods are validated for linearity, accuracy, and precision to ensure reliable quantification, which is crucial for correlating drug exposure levels with therapeutic efficacy in preclinical models. nih.govnih.gov

Biosensors and Label-Free Technologies for BMT-090605 Interaction Analysis

Biosensors and label-free technologies, such as Surface Plasmon Resonance (SPR), provide real-time quantitative data on molecular interactions. nih.gov This technology is ideally suited for characterizing the binding kinetics of small-molecule inhibitors like BMT-090605 to their protein targets. nih.gov

In a typical SPR experiment (e.g., using a Biacore system), the AAK1 protein is immobilized on a sensor chip surface. A solution containing BMT-090605 is then flowed over the surface, and the binding is monitored in real time. This allows for the precise determination of:

Association Rate Constant (kₐ or kₒₙ): The rate at which BMT-090605 binds to AAK1.

Dissociation Rate Constant (kₔ or kₒff): The rate at which the BMT-090605-AAK1 complex falls apart.

Equilibrium Dissociation Constant (Kₗ): A measure of the binding affinity, calculated from the ratio of kₒff/kₒₙ.

This detailed kinetic information is highly valuable for lead optimization, as it helps to distinguish compounds with similar affinities but different kinetic profiles (e.g., a long residence time, indicated by a slow kₒff, can be a desirable property for drug candidates). nih.gov

Table of Mentioned Compounds

Emerging Research Frontiers and Future Directions for Bmt 090605

Systems Biology and Network Pharmacology Approaches for BMT-090605

Systems biology and network pharmacology are increasingly being applied to understand the complex interactions of compounds like BMT-090605 within biological systems. Systems biology provides a framework for integrating multiple components and interactions underlying cellular, organ, and organism processes in health and disease. researchgate.netfrontiersin.org Network pharmacology, as an integrative systems biology research method, helps to elucidate the molecular mechanisms of compounds by analyzing their interactions with multiple targets and pathways. mdpi.com This approach moves beyond the traditional "one drug, one target" paradigm to consider the dynamic interplay of molecular pathways and cellular responses. frontiersin.orgresearchgate.net By constructing drug-target networks, researchers can visualize and analyze the polypharmacology of a compound, depicting how a single drug may interact with multiple targets. nih.gov These network-based approaches facilitate efforts in drug discovery and systems pharmacology, enabling the integration of high-throughput data to predict drug effects at a systems level. researchgate.netfrontiersin.org

Potential for Repurposing BMT-090605 Based on Mechanistic Insights

Drug repurposing, the process of finding new therapeutic applications for existing drugs, is a promising avenue for BMT-090605 research. eco-vector.comexplorationpub.com Understanding the underlying mechanisms of action of BMT-090605 is crucial for identifying potential new indications. Mechanistic insights can be gained through various experimental and in silico approaches, including network-based approaches and molecular docking. bates.edumdpi.com These strategies help in understanding disease mechanisms and identifying repurposed drug candidates. bates.edu For example, if BMT-090605 is found to modulate specific pathways involved in a different disease, it could be a candidate for repurposing for that condition. The success in drug repurposing often lies in the specified binding and inhibition of particular targets. explorationpub.com

Polypharmacology and Multi-Targeting Strategies Involving BMT-090605

Polypharmacology, the ability of a drug to interact with multiple targets, is an essential paradigm in modern drug discovery, particularly for complex diseases with multifactorial etiologies. researchgate.net Research involving BMT-090605 may explore its potential as a multi-target agent. Agents capable of modulating multiple targets in a selective manner may offer an improved balance between therapeutic efficacy and safety compared to single-targeted agents. nih.gov This approach is shifting the focus from the "one target, one drug" model to a "multi-target, multi-drug" model. researchgate.net Computational and experimental strategies are being developed to address the challenges in the rational discovery of selective multi-targeted agents. nih.gov The advantages of multi-target drug discovery include enhanced therapeutic efficacy, reduced polypharmacy, and improved patient outcomes. frontiersin.org

Nanotechnology and Advanced Delivery Systems for BMT-090605 in Research Models (as research tools)

Nanotechnology offers an innovative platform for advanced drug delivery systems, which can be valuable research tools for studying compounds like BMT-090605. pharmafocusasia.comnih.gov Nanoparticle-based delivery systems can encapsulate drugs, protecting them from degradation and potentially improving their delivery to specific cells or tissues in research models. actabotanica.org This can help overcome challenges such as poor bioavailability and off-target effects often encountered with conventional drug administration in experimental settings. actabotanica.org Various types of nanoparticles, including polymeric nanoparticles, liposomes, and metallic nanoparticles, are being explored for their potential in drug delivery research. nih.goviau.ir These systems can be tailored to specific research goals, allowing for controlled release and potentially enabling researchers to study the effects of BMT-090605 more effectively in various biological models. actabotanica.org Successful modeling of barriers, such as the blood-brain barrier, using in vitro and in vivo models is crucial for the development of nanodrugs and their application in research. nih.gov

Integration of Artificial Intelligence and Machine Learning in BMT-090605 Research

Unresolved Questions and Future Hypotheses in BMT-090605 Academic Research

Despite the emerging research frontiers, several unresolved questions and areas for future hypotheses exist in the academic study of BMT-090605. Future research should aim to address these gaps in knowledge to fully understand the potential of this compound. Research questions clarify the purpose of the research and what issues or problems the research is trying to answer. laerd.comosu.edu Hypotheses, on the other hand, explain the predictions being made by the researcher based on specific statements. laerd.comtaylorfrancis.com

Potential unresolved questions for BMT-090605 research could include:

What are the complete target interaction profiles of BMT-090605 within complex biological networks?

Can systems biology models accurately predict the effects of BMT-090605 in different disease states?

What specific mechanistic pathways are modulated by BMT-090605 that could be leveraged for repurposing?

How can polypharmacology principles be best applied to optimize the therapeutic potential of BMT-090605 while minimizing off-target effects in research models?

What are the most effective nanotechnology-based delivery systems for BMT-090605 to specific tissues or cells in various research models?

How can AI and ML be further utilized to predict novel applications or optimize the structure of BMT-090605 for enhanced activity in research settings?

Future hypotheses could be formulated based on preliminary findings or predictions generated through computational approaches. For instance, a hypothesis might propose that modulating a newly identified pathway via BMT-090605 could lead to a specific cellular response in a particular disease model. Developing clear and well-defined research questions and hypotheses is crucial for guiding future studies and advancing the understanding of BMT-090605. nih.gov

Q & A

Q. What is the primary mechanism of action of BMT-090605 in neuropathic pain models?

BMT-090605 exerts its antinociceptive effects by selectively inhibiting Adaptor Protein-2 Associated Kinase 1 (AAK1), a regulator of clathrin-mediated endocytosis in pain-signaling pathways. Its IC₅₀ for AAK1 is 0.6 nM , with cellular activity confirmed at 0.63 ± 0.39 nM . In vivo, intrathecal administration (0.3–3 µg/rat at lumbar spinal level L5/L6) reduces thermal hyperalgesia in chronic constriction injury (CCI) models, correlating with AAK1 inhibition in the spinal cord. Measurable drug levels in lumbar spinal cord tissue (90–317 nM) contrast with minimal plasma/brain exposure (<4 nM), suggesting localized efficacy .

Q. How selective is BMT-090605 for AAK1 compared to related kinases?

While BMT-090605 is highly selective for AAK1, it also inhibits BMP-2 Inducible Kinase (BIKE; IC₅₀ = 45 nM) and Cyclin G-Associated Kinase (GAK; IC₅₀ = 60 nM) at higher concentrations. Researchers should validate selectivity using kinase profiling panels to rule off-target effects, particularly in studies involving endocytosis or cell cycle regulation .

Q. What experimental models validate the antinociceptive effects of BMT-090605?

Key models include:

- Rodent CCI : Intrathecal administration reduces thermal hyperalgesia dose-dependently .

- Spinal Nerve Ligation (SNL) : Co-treatment with α2-adrenergic antagonists (e.g., yohimbine) blocks BMT-090605’s efficacy, implicating adrenergic pathway crosstalk .

- Acute Pain Models : Limited efficacy in tail-flick or hot-plate tests, supporting neuropathic-specific action .

Advanced Research Questions

Q. How do pharmacokinetic (PK) properties influence BMT-090605’s efficacy across administration routes?

BMT-090605 exhibits poor blood-brain barrier penetration, with spinal cord exposure exceeding plasma/brain levels by >20-fold after intrathecal delivery. Systemic administration (e.g., intravenous) results in subtherapeutic CNS concentrations, necessitating localized delivery for neuropathic pain studies. Methodological recommendations :

Q. How can researchers resolve discrepancies in reported storage stability of BMT-090605 solutions?

Evidence conflicts on solvent stability:

- Powder : Stable at -20°C for 3 years (consistent across sources) .

- Solvent : Storage durations vary: 2 years at -80°C vs. 1 year .

Recommendations : - Prepare fresh stock solutions monthly.

- Aliquot and store at -80°C in inert atmospheres (argon/nitrogen) to prevent oxidation.

- Validate stability via HPLC purity checks before critical experiments .

Q. What methodological considerations apply when comparing BMT-090605 to other AAK1 inhibitors?

- Kinase Selectivity : Compare IC₅₀ values for AAK1, BIKE, and GAK (e.g., LP-935509 has higher AAK1 selectivity).

- PK/PD Modeling : Account for spinal vs. systemic exposure differences.

- Adrenergic Pathway Interactions : Co-administer α2 antagonists to assess mechanistic specificity .

- Dose Equivalence : Normalize doses based on spinal cord exposure (e.g., BMT-090605 at 3 µg/rat ≈ clonidine’s efficacy) .

Q. Table 2: Comparative Efficacy of AAK1 Inhibitors in Neuropathic Pain Models

Data Contradiction Analysis

- Adrenergic Pathway Crosstalk : While BMT-090605 does not directly bind α2 receptors, its efficacy is blocked by yohimbine, suggesting indirect modulation. Researchers must differentiate AAK1-specific effects from secondary pathway interactions using receptor knockout models .

- Solvent Stability : Discrepancies between vendors (e.g., TargetMol vs. independent studies) highlight the need for in-lab validation of storage protocols .

Q. Methodological Best Practices

- In Vivo Dosing : Use intrathecal routes for spinal targeting; systemic administration is ineffective.

- Selectivity Validation : Employ broad-spectrum kinase assays to confirm target engagement.

- Stability Monitoring : Regularly assess solution purity, especially for long-term studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.